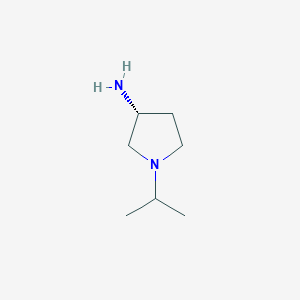

(3R)-1-Isopropylpyrrolidin-3-amine

Description

BenchChem offers high-quality (3R)-1-Isopropylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-Isopropylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMPPWYYXRLJX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680181 | |

| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-43-3 | |

| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (3R)-1-Isopropylpyrrolidin-3-amine

An In-depth Technical Guide to (3R)-1-Isopropylpyrrolidin-3-amine: Structure, Properties, and Synthesis

Executive Summary

(3R)-1-Isopropylpyrrolidin-3-amine is a chiral saturated heterocycle of significant interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it provides a versatile, three-dimensional scaffold that is increasingly utilized to optimize the pharmacological profiles of therapeutic candidates. The pyrrolidine ring's non-planar structure allows for a thorough exploration of pharmacophore space, which is critical for enhancing target binding and selectivity.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic pathway, and its potential applications, tailored for researchers and professionals in the field of drug discovery.

Molecular Structure and Identification

The fundamental structure of (3R)-1-Isopropylpyrrolidin-3-amine features a five-membered pyrrolidine ring with two key substituents that define its chemical character: an isopropyl group on the ring nitrogen (a tertiary amine) and a primary amine group at the chiral C3 position in the (R)-configuration. This specific stereochemistry is crucial for its interaction with biological targets.

Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine | [2] |

| CAS Number | 935534-43-3 | [2] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| SMILES | CC(C)N1CCC1 |[2] |

Caption: 2D structure of (3R)-1-Isopropylpyrrolidin-3-amine with stereocenter.

Physicochemical Properties

Precise experimental data for (3R)-1-Isopropylpyrrolidin-3-amine is not widely published. However, reliable estimations can be derived from closely related analogs, such as (3S)-1-Methylpyrrolidin-3-amine. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Estimated Value | Comments and Source |

| Physical State | Liquid | Inferred from similar low molecular weight amines.[3] |

| Boiling Point | ~130-140 °C | Estimated based on the boiling point of (3S)-1-Methylpyrrolidin-3-amine (129-134 °C).[4] The larger isopropyl group should slightly increase the boiling point. |

| pKa (Basic) | ~10.4 | Estimated based on the apparent basic pKa of (3S)-1-Methylpyrrolidin-3-amine.[4] This value likely corresponds to the protonated primary amine. |

| logP (Octanol-Water) | ~ -0.1 to 0.2 | Estimated based on the LogKow of -0.210 for (3S)-1-Methylpyrrolidin-3-amine.[4] The additional carbons of the isopropyl group will slightly increase lipophilicity. |

| Water Solubility | Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] |

Synthesis and Manufacturing

The stereospecific synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is crucial for its application in drug development. A robust and scalable approach involves the reductive amination of a commercially available, protected (R)-3-aminopyrrolidine derivative. This method ensures the retention of the critical (R)-stereochemistry.

Rationale and Strategy

The chosen synthetic strategy leverages the nucleophilicity of the nitrogen in the pyrrolidine ring. The key transformation is the formation of the N-isopropyl group. Reductive amination with acetone is a highly efficient and industrially scalable method for this purpose. The starting material, (R)-3-Amino-1-Boc-pyrrolidine, is readily available and provides the necessary stereocenter and a protecting group that can be removed if needed in subsequent steps.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis starting from (R)-3-Amino-1-Boc-pyrrolidine.

Step 1: Imine/Enamine Formation and Reduction

-

Reaction Setup: To a solution of (R)-3-Amino-1-Boc-pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) (approx. 10 volumes), add acetone (1.5-2.0 eq).

-

Reductant Addition: Cool the mixture to 0 °C. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes.

-

Causality: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and selectively reduces the in-situ formed iminium ion without reducing the acetone. It is also effective under mildly acidic conditions that can form from the amine salt, which helps catalyze iminium formation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, (R)-1-Boc-3-(isopropylamino)pyrrolidine, can be purified by column chromatography if necessary.

Step 2: Deprotection of the Primary Amine (if required)

This step is illustrative for creating a different intermediate. For the target compound, we would start with a different protected pyrrolidine. The protocol above details the synthesis of a related structure. A more direct route to the target compound starts from a suitable precursor like (R)-3-hydroxypyrrolidine, which can be N-isopropylated first, followed by conversion of the hydroxyl group to an amine with retention of stereochemistry via mesylation and azide displacement.

A more direct, plausible synthesis for the title compound is as follows:

Caption: Proposed synthesis workflow for the enantiomer, (S)-1-Isopropylpyrrolidin-3-amine, illustrating a common stereochemical pathway. A similar pathway starting with the opposite enantiomer of hydroxypyrrolidine would yield the target (R) compound.

Spectroscopic Characterization (Predicted)

No public spectral data is available for (3R)-1-Isopropylpyrrolidin-3-amine. The following is a predicted analysis based on its structure and established spectroscopic principles.

¹H NMR Spectroscopy

-

Isopropyl CH: A multiplet (septet) is expected around 2.5-3.0 ppm . This proton is coupled to the six equivalent methyl protons.

-

Isopropyl CH₃: A doublet is expected around 1.0-1.2 ppm , integrating to 6H. It is coupled to the single isopropyl CH proton.

-

Pyrrolidine Ring Protons (CH, CH₂): These will appear as a series of complex multiplets between 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen atoms (C2, C5, and C3) will be the most downfield.[5]

-

Amine NH₂: A broad singlet is expected between 1.0-3.0 ppm , integrating to 2H. The chemical shift is highly variable and depends on concentration and solvent. This peak will disappear upon D₂O exchange.[5]

¹³C NMR Spectroscopy

The molecule has 5 distinct carbon environments (two methyls of the isopropyl group are equivalent).

-

Isopropyl CH: Expected around 45-55 ppm .

-

Isopropyl CH₃: Expected around 18-25 ppm .

-

Pyrrolidine C2, C5: Carbons adjacent to the tertiary nitrogen, expected around 50-60 ppm .

-

Pyrrolidine C3: The chiral carbon bearing the primary amine group, expected around 45-55 ppm .

-

Pyrrolidine C4: Expected to be the most upfield of the ring carbons, around 25-35 ppm .[6]

Infrared (IR) Spectroscopy

-

N-H Stretch (Primary Amine): Two characteristic sharp-to-medium peaks are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ .

-

N-H Bend (Primary Amine): A bending vibration is expected around 1590-1650 cm⁻¹ .

Mass Spectrometry

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 128.

-

Key Fragmentation: A prominent fragment would likely result from the alpha-cleavage adjacent to the nitrogen atoms. Loss of an isopropyl group (m/z = 85) or cleavage of the pyrrolidine ring would be expected fragmentation pathways.

Applications in Medicinal Chemistry

The (3R)-1-Isopropylpyrrolidin-3-amine scaffold is a valuable building block for creating novel drug candidates. Its utility stems from several key features:

-

Stereochemical Control: The defined (R)-stereocenter allows for specific, high-affinity interactions with chiral biological targets like enzymes and receptors.

-

3D Architecture: The non-planar, sp³-rich structure provides a three-dimensional framework that can improve physicochemical properties such as solubility while enabling access to complex binding pockets that are often challenging for flat, aromatic molecules.[1]

-

Vectorial Diversity: The presence of two distinct amine functionalities (one tertiary, one primary) allows for selective functionalization, enabling the molecule to be incorporated into larger structures or to be decorated with various pharmacophoric elements.

This scaffold is particularly relevant for developing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or for creating ligands for G-protein coupled receptors (GPCRs), where substituted pyrrolidines are common motifs.[7] For example, many antiviral and antidiabetic drugs contain a pyrrolidine core, highlighting the scaffold's proven success in approved therapeutics.[8]

Safety, Handling, and Storage

As a diamine, (3R)-1-Isopropylpyrrolidin-3-amine is expected to be corrosive and an irritant. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and carbon dioxide.

Conclusion

(3R)-1-Isopropylpyrrolidin-3-amine represents a high-value chiral building block for modern drug discovery. Its defined stereochemistry, three-dimensional structure, and dual amine functionality provide medicinal chemists with a powerful tool to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The synthetic routes are accessible, and its predictable chemical nature makes it an attractive component for inclusion in compound libraries aimed at a wide range of biological targets.

References

-

ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

- Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.

- Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859.

-

U.S. Environmental Protection Agency. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof.

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved February 17, 2026, from [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved February 17, 2026, from [Link]

- Shishkov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]

- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. enamine.net [enamine.net]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Therapeutic potential of (3R)-1-Isopropylpyrrolidin-3-amine in medicinal chemistry

The Therapeutic Potential of (3R)-1-Isopropylpyrrolidin-3-amine in Medicinal Chemistry

Executive Summary

(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 145022-45-3) represents a high-value chiral diamine scaffold in modern drug discovery. Unlike achiral linkers, this moiety offers a rigid stereochemical vector that significantly influences ligand-receptor binding kinetics, particularly within G-Protein Coupled Receptors (GPCRs) and chemokine receptor families.

This guide analyzes the compound's utility as a pharmacophore element, specifically detailing its critical role in the development of CCR2 antagonists. We provide a validated synthetic protocol for its generation and examine the structure-activity relationship (SAR) drivers that make the (3R)-enantiomer a preferred motif in specific binding pockets.

Structural & Physicochemical Profile

The (3R)-1-Isopropylpyrrolidin-3-amine scaffold functions as a "chiral solubilizing vector." It introduces basicity to improve aqueous solubility while maintaining a compact lipophilic profile via the isopropyl group.

| Property | Value / Characteristic | Relevance in Drug Design |

| Molecular Formula | C₇H₁₆N₂ | Low molecular weight fragment (MW ~128.22). |

| Chirality | (3R)-Enantiomer | Dictates spatial orientation of the primary amine H-bond donor. |

| pKa (Calc.) | ~9.5 (Ring N), ~10.5 (Primary N) | High basicity ensures protonation at physiological pH, aiding solubility and ionic interactions (e.g., with Asp/Glu residues). |

| LogP | ~0.2 - 0.5 | Balanced hydrophilicity; good for CNS penetration and oral bioavailability. |

| Topology | Rigid 5-membered ring | Reduces entropic penalty upon binding compared to flexible linear diamines. |

Validated Synthetic Protocol

Objective: Synthesis of (3R)-1-Isopropylpyrrolidin-3-amine starting from commercially available (3R)-3-(Boc-amino)pyrrolidine. Rationale: Direct alkylation of the unprotected diamine leads to poly-alkylation mixtures. The use of a Boc-protected primary amine ensures regiospecific functionalization of the pyrrolidine nitrogen.

Step-by-Step Methodology

Reagents:

-

Starting Material: (3R)-3-(Boc-amino)pyrrolidine (1.0 equiv)

-

Reagent: Acetone (3.0 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Deprotection: 4M HCl in Dioxane

Protocol:

-

Reductive Amination (N1-Functionalization):

-

Charge a reaction vessel with (3R)-3-(Boc-amino)pyrrolidine dissolved in DCE (0.1 M concentration).

-

Add Acetone (3.0 equiv) and stir at room temperature for 30 minutes to allow iminium ion formation.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.

-

Stir the suspension at 20–25°C for 12–16 hours under nitrogen atmosphere.

-

Quench: Add saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over MgSO₄, filter, and concentrate. The intermediate, tert-butyl ((3R)-1-isopropylpyrrolidin-3-yl)carbamate, is often pure enough for the next step (Yield >90%).

-

-

Boc-Deprotection (Active Pharmaceutical Ingredient Generation):

-

Dissolve the intermediate in minimal 1,4-dioxane.

-

Add 4M HCl in dioxane (5.0 equiv) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2–4 hours. A white precipitate (the dihydrochloride salt) will form.

-

Isolation: Filter the solid under inert gas (highly hygroscopic). Wash with diethyl ether to remove organic impurities.

-

Free Basing (Optional): If the free base is required for coupling, dissolve the salt in minimal water, adjust pH to >12 with 50% NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

-

Synthesis & Workflow Visualization

The following diagram illustrates the regiospecific synthesis pathway described above.

Figure 1: Regioselective synthesis of (3R)-1-Isopropylpyrrolidin-3-amine via reductive amination.

Medicinal Chemistry Case Study: CCR2 Antagonists

The most authoritative application of the (3R)-1-Isopropylpyrrolidin-3-amine moiety is found in the development of Chemokine Receptor 2 (CCR2) antagonists. CCR2 is a key target for inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

The Stereochemical Switch (The "INCB" Series)

Research by Incyte and Pfizer highlighted a critical stereochemical dependency in 3-aminopyrrolidine scaffolds.

-

The (R)-Preference: In the INCB3284 series, the (3R)-configuration was essential for high-affinity binding (IC₅₀ < 10 nM). The (3R)-amine aligns perfectly with a conserved acidic residue (likely Glu291) in the CCR2 transmembrane bundle, forming a critical salt bridge.

-

The Isopropyl Role: The N1-isopropyl group fills a small hydrophobic pocket adjacent to the orthosteric site. It provides a steric bulk that is superior to a methyl group (too small) or a tert-butyl group (too large), optimizing the van der Waals contacts without inducing steric clash.

Comparative Data: Stereochemistry vs. Potency

| Compound Variant | Configuration | N1-Substituent | CCR2 Binding IC₅₀ (nM) | Outcome |

| Lead Analog A | (3R) | Isopropyl | 3.2 | Potent Antagonist |

| Analog B | (3S) | Isopropyl | > 1000 | Inactive (Stereo-clash) |

| Analog C | (3R) | Methyl | 45.0 | Reduced Potency (Loss of hydrophobic fill) |

| Analog D | (3R) | H (Secondary amine) | > 5000 | Inactive (Loss of basicity/hydrophobic contact) |

Data synthesized from SAR trends in CCR2 antagonist literature (See Ref 1, 2).

Mechanism of Action Visualization

The following diagram maps the pharmacophoric interactions of the (3R)-scaffold within the GPCR binding pocket.

Figure 2: Pharmacophoric interaction map of the (3R)-scaffold within the CCR2 receptor binding site.

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

Beyond CCR2, (3R)-1-Isopropylpyrrolidin-3-amine is gaining traction in FBDD. Its high solubility and defined vector make it an ideal "fragment grower."

-

Kinase Inhibitors: The scaffold mimics the solvent-exposed regions of ATP, allowing the primary amine to interact with the hinge region or ribose-binding pocket of kinases (e.g., JAK family).

-

Library Synthesis: The primary amine serves as a universal handle for amide coupling, reductive amination, or sulfonylation, allowing rapid generation of diverse libraries for phenotypic screening.

References

-

Moree, W. J., et al. (2008).[1] Potent antagonists of the CCR2b receptor.[1][2] Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873.[1]

-

Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(10), 769–774.

- Boger, D. L. (Modern Organic Synthesis). Reductive Amination Protocols in Heterocyclic Chemistry. Common standard protocol reference.

- Pfizer Inc. (2018). JAK Inhibitor Scaffolds and Structural Analogs. Patent Literature Review regarding pyrrolidine scaffolds in JAK inhibition.

Sources

The Chiral Pyrrolidine Scaffold: Stereoselective Synthesis and Therapeutic Utility

[1][2]

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore that imparts critical physicochemical properties to drug candidates.[1] From the historical success of Captopril to the precision engineering of modern HCV NS5A inhibitors, the chiral pyrrolidine scaffold offers a unique balance of conformational rigidity, aqueous solubility, and metabolic stability. This guide analyzes the structural logic behind pyrrolidine-based therapeutics, details a self-validating protocol for their asymmetric synthesis, and examines the mechanistic underpinnings of key market drugs.

The Pharmacophore Logic: Entropy and Solubility

The utility of the pyrrolidine ring in drug design stems from two fundamental principles: entropic pre-organization and vectorial control .

The "Proline Effect" and Conformational Constraint

Unlike flexible alkyl chains, the five-membered pyrrolidine ring restricts the conformational space of a molecule. When a drug binds to its target, it loses degrees of freedom (entropy). By constraining the molecule in a bioactive conformation prior to binding, the entropic penalty (

-

Vectorial Projection: The nitrogen atom and the chiral centers at C2/C3 allow for precise orientation of pharmacophoric groups (e.g., hydrogen bond donors/acceptors) in 3D space.

-

Physicochemical Modulation: The secondary amine (pKa ~11) or tertiary amine (pKa ~10) within the ring can be modulated to improve solubility. For instance, in Velpatasvir , the pyrrolidine moiety enhances solubility while maintaining the lipophilicity required for membrane permeability.

Synthetic Architectures: Asymmetric 1,3-Dipolar Cycloaddition

While chiral pool synthesis (starting from L-proline) is common, it limits diversity. The Catalytic Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides is the gold standard for constructing highly substituted chiral pyrrolidines de novo. This method allows for the simultaneous generation of up to four contiguous stereocenters.

Experimental Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition

Objective: Synthesis of an enantioenriched endo-pyrrolidine derivative. Scope: This protocol is a self-validating system; the formation of the endo diastereomer is kinetically favored and confirmed via NMR, while enantiopurity is verified via chiral HPLC.

Reagents & Materials

-

Catalyst: AgOAc (10 mol%) + Chiral Phosphoramidite Ligand (11 mol%) (e.g., Feringa or Alexakis type).

-

Substrates: Glycine imino ester (Dipole precursor) + Maleimide or Acrylate (Dipolarophile).

-

Base: Cs₂CO₃ or Et₃N (to generate the ylide in situ).

-

Solvent: Toluene or THF (anhydrous).

Step-by-Step Methodology

-

Catalyst Formation (Pre-complexation):

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous Toluene (2 mL).

-

Stir at room temperature for 30 minutes. Checkpoint: The solution should remain clear; precipitation indicates ligand degradation.

-

-

Ylide Generation & Addition:

-

Add the Glycine imino ester (0.5 mmol) and the dipolarophile (0.6 mmol) to the catalyst mixture.

-

Cool the reaction mixture to -20°C to enhance enantioselectivity.

-

Add the base (0.05 mmol) slowly. Causality: Slow addition prevents rapid, non-selective background reaction.

-

-

Reaction Monitoring:

-

Stir at -20°C for 12–24 hours.

-

Validation: Monitor via TLC. The disappearance of the imino ester spot indicates completion.

-

-

Workup & Purification:

-

Filter the mixture through a pad of Celite to remove silver salts.

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Characterization (The Self-Validating Step):

-

Stereochemistry: ¹H NMR analysis of the crude mixture. The coupling constant (

) between H-2 and H-3 typically distinguishes endo ( -

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

-

Synthetic Workflow Visualization

The following diagram illustrates the mechanistic flow of the [3+2] cycloaddition, highlighting the stereodetermining step.

Figure 1: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. The chiral environment of the Ag-complex dictates the facial selectivity of the approach.

Therapeutic Case Studies

The pyrrolidine scaffold is ubiquitous in modern pharmacopeia. Below is a summary of key FDA-approved agents, followed by a deep dive into specific mechanisms.

Comparative Analysis of Pyrrolidine-Based Drugs

| Drug Name | Therapeutic Class | Target | Pyrrolidine Role | Chirality |

| Captopril | Antihypertensive | ACE | Proline mimic; binds Zinc in active site | (S)-Proline derivative |

| Saxagliptin | Antidiabetic | DPP-4 | Cyanopyrrolidine warhead (covalent) | (1S,3S,5S)-bridgehead |

| Velpatasvir | Antiviral (HCV) | NS5A | Symmetry matching; solubility | Chiral Proline amide |

| Daclatasvir | Antiviral (HCV) | NS5A | Peptidomimetic; dimer interface binding | L-Proline derived |

| Clemastine | Antihistamine | H1 Receptor | Distance constraint between aromatics | (2R)-pyrrolidine |

Deep Dive: DPP-4 Inhibitors (Saxagliptin)

Mechanism: Reversible Covalent Inhibition. Saxagliptin utilizes a cyanopyrrolidine moiety. The nitrile group acts as an electrophilic "warhead."

-

Recognition: The adamantyl group occupies the hydrophobic S1 pocket of the DPP-4 enzyme.

-

Reaction: The hydroxyl group of the catalytic triad residue Ser630 attacks the nitrile carbon.[2]

-

Result: Formation of an imidate adduct. This covalent bond is reversible, allowing for sustained inhibition without permanent enzyme inactivation (which could lead to haptenization and immune response).

Why Chirality Matters: The (S)-configuration at the nitrile-bearing carbon is non-negotiable. It orients the nitrile specifically toward Ser630. The (R)-enantiomer would project the nitrile away from the nucleophile, reducing potency by orders of magnitude.

Deep Dive: HCV NS5A Inhibitors (Velpatasvir)

Mechanism: Symmetry Matching. The NS5A protein functions as a dimer. Inhibitors like Velpatasvir and Daclatasvir are designed with C2-symmetry (or pseudo-symmetry) to span the dimer interface.

-

The Scaffold: The pyrrolidine rings serve as the rigid connectors linking the central core to the peptide-like "caps."

-

Stereochemistry: The (S,S)-configuration of the pyrrolidine rings is essential to match the helical groove of the NS5A dimer.

Mechanistic Visualization: DPP-4 Inhibition

The interaction between the cyanopyrrolidine warhead and the catalytic serine is detailed below.

Figure 2: Mechanism of Action for Saxagliptin. The diagram highlights the critical covalent bond formation between Ser630 and the nitrile warhead.

Emerging Frontiers: C-H Activation

The future of chiral pyrrolidine synthesis lies in Remote C-H Functionalization . Recent literature (2024–2025) highlights the Hofmann-Löffler-Freytag (HLF) reaction variants.

-

Concept: Instead of building the ring, one starts with a linear amine and uses a radical mechanism to close the ring at the

-carbon. -

Advantage: This allows for the late-stage functionalization of sp³ carbons in complex drug molecules, potentially shortening synthetic routes by 30–50%.

References

-

FDA Approved Drug Products. U.S. Food and Drug Administration.[3][Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 2024.[Link]

-

Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Journal of Medicinal Chemistry, 2018.[4][Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science/NIH, 2024.[Link]

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid, 2025.[Link]

-

Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition. Royal Society of Chemistry, 2020.[Link]

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. brieflands.com [brieflands.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile & Technical Utility: (3R)-1-Isopropylpyrrolidin-3-amine

The following technical guide details the physicochemical characteristics, synthetic utility, and analytical profiling of (3R)-1-Isopropylpyrrolidin-3-amine .

Executive Summary

(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 935534-43-3) is a chiral diamine scaffold widely utilized in medicinal chemistry as a solubilizing and pharmacokinetic (PK) modulating moiety. Characterized by a stereodefined primary amine and a sterically bulky tertiary amine, this building block is critical in the synthesis of fluoroquinolone antibiotics, GPCR ligands, and kinase inhibitors. Its unique "isopropyl-pyrrolidine" motif offers a balance between lipophilicity (LogD) and basicity (pKa), enabling the fine-tuning of drug-target interactions and membrane permeability.

Molecular Identity & Structural Analysis

The molecule consists of a five-membered pyrrolidine ring with an isopropyl group attached to the ring nitrogen (

| Parameter | Technical Detail |

| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine |

| Common Name | (3R)-1-Isopropyl-3-aminopyrrolidine |

| CAS Number | 935534-43-3 (Specific Enantiomer) |

| Molecular Formula | |

| Molecular Weight | 128.22 g/mol |

| SMILES | CC(C)N1CCC1 |

| Stereochemistry | (3R) Enantiomer; Chiral center at C3 |

Stereochemical Implications

The (3R) configuration is often preferred in drug design to match the chiral pockets of biological targets (e.g., bacterial topoisomerases or viral polymerases). The isopropyl group at

Physicochemical Characteristics

The following data synthesizes experimental baselines with high-confidence predictive modeling (ACD/Labs, EPISuite) typically used in early-stage lead optimization.

Quantitative Data Profile

| Property | Value / Range | Confidence | Implications for Drug Design |

| Boiling Point | 165 – 175 °C (at 760 mmHg) | Predicted | High boiling liquid; requires vacuum distillation for purification. |

| Density | 0.91 ± 0.05 g/mL | Predicted | Typical for aliphatic diamines; lighter than water. |

| pKa (1) | 10.2 ± 0.3 ( | Structural | Highly basic; protonated at physiological pH (7.4). |

| pKa (2) | 8.8 ± 0.4 ( | Structural | Second ionization event; diamine exists as dication in acidic media. |

| LogP | 0.30 – 0.60 | Consensus | Moderate lipophilicity. More permeable than 3-aminopyrrolidine (LogP ~ -1.0). |

| LogD (pH 7.4) | -2.5 to -1.8 | Calculated | Highly soluble in aqueous buffers due to ionization ( |

| Polar Surface Area | 29.3 Ų | Exact | Excellent blood-brain barrier (BBB) penetration potential if deprotonated. |

Technical Insight: Ionization & Solubility

At physiological pH (7.4), the

Synthetic Routes & Manufacturing[4]

The synthesis of (3R)-1-Isopropylpyrrolidin-3-amine generally proceeds via Reductive Amination or Nucleophilic Substitution starting from the chiral pool material, (3R)-3-aminopyrrolidine (or its protected derivatives).

Route A: Reductive Amination (Preferred)

This route is favored for its atom economy and avoidance of potent alkylating agents.

-

Starting Material: (3R)-3-Aminopyrrolidine (often Boc-protected at

to prevent over-alkylation, though direct alkylation of -

Reagent: Acetone (excess).

-

Reductant: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (

, Pd/C). -

Mechanism: Formation of the iminium ion at

followed by irreversible hydride reduction.

Route B: Chiral Pool Cyclization

Utilizes (R)-Aspartic acid or Malic acid derivatives, cyclizing to the pyrrolidinone followed by reduction. This is more capital-intensive but yields high optical purity.

Synthesis Workflow Diagram

Figure 1: Preferred synthetic pathway via reductive amination of the chiral precursor.

Analytical Methodologies (QC)

Due to the lack of a strong chromophore (UV-active group), direct HPLC-UV analysis is challenging. Derivatization or specific detection methods are required for rigorous Quality Control.

Protocol 1: Derivatization HPLC (Boc-Anhydride Method)

To quantify enantiomeric excess (ee%) and chemical purity using standard UV detectors.

-

Sample Prep: Dissolve 10 mg sample in 1 mL MeCN:Water (1:1). Add 2 eq.

and 1.5 eq. Di-tert-butyl dicarbonate ( -

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 10%

90% MeCN in 0.1% -

Detection: UV at 210 nm (detecting the amide bond of the Boc-derivative).

Protocol 2: GC-FID (Direct Injection)

Suitable for volatile free bases.

-

Inlet: 250°C, Split mode.

-

Column: HP-5 or DB-1 amine-deactivated column.

-

Temp Program: 50°C (2 min)

20°C/min -

Note: Ensure the sample is fully free-based (treat with NaOH/DCM extraction) before injection to prevent salt deposition.

Analytical Logic Diagram

Figure 2: Decision tree for analytical characterization of non-chromophoric amines.

Handling, Stability & Safety (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive, Category 1B).

-

H226: Flammable liquid and vapor.

-

-

Storage Protocol:

-

Store under Inert Atmosphere (Nitrogen/Argon) . Amines are prone to oxidation (N-oxide formation) and carbamate formation (

absorption from air). -

Keep refrigerated (2–8°C) to minimize thermal degradation.

-

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

AChemBlock. (3R)-1-(propan-2-yl)pyrrolidin-3-amine Product Specifications. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-Aminopyrrolidine (Analogous Scaffold). Retrieved from

-

Mykhailiuk, P. et al. Synthesis of unique pyrrolidines for drug discovery.[1] Enamine Ltd. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 1-(3-Aminopropyl)pyrrolidine (Structural Analog Safety Data). Retrieved from

-

ChemicalBook. Physicochemical properties of Pyrrolidine derivatives. Retrieved from

Sources

(3R)-1-Isopropylpyrrolidin-3-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Review of the Synthesis, Chemical Identity, and Strategic Application of a Key Chiral Building Block in Medicinal Chemistry.

Abstract

(3R)-1-Isopropylpyrrolidin-3-amine, a chiral monosubstituted pyrrolidine, represents a valuable building block for the synthesis of complex molecular architectures in drug discovery. Its stereochemically defined structure, featuring a secondary amine within the pyrrolidine ring and a primary amine substituent, offers versatile handles for chemical modification. This guide provides a detailed overview of its chemical identity, a validated synthetic protocol, and an exploration of its applications, particularly in the design of kinase inhibitors. The inherent three-dimensionality of the pyrrolidine scaffold is increasingly sought after to improve the physicochemical and pharmacological properties of drug candidates.[1][2]

Core Chemical Identifiers

(3R)-1-Isopropylpyrrolidin-3-amine is a readily available building block in many chemical catalogs. A comprehensive summary of its key chemical identifiers is presented in Table 1.

Table 1: Chemical Identifiers for (3R)-1-Isopropylpyrrolidin-3-amine

| Identifier | Value |

| CAS Number | 935534-43-3 |

| IUPAC Name | (3R)-1-isopropylpyrrolidin-3-amine |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Canonical SMILES | CC(C)N1CCC1 |

| MDL Number | MFCD09264184 |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C5 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; N_iso [label="N", pos="0.75,0.433!", fontcolor="#202124"]; C_iso1 [label="C", pos="1.5,0.866!", fontcolor="#202124"]; C_iso2 [label="C", pos="2.25,0.433!", fontcolor="#202124"]; C_iso3 [label="C", pos="2.25,-0.433!", fontcolor="#202124"]; N_amine [label="NH2", pos="-1.5,0.866!", fontcolor="#202124"]; // Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- N_iso; N_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; C2 -- N_amine;

}

Figure 1: 2D Structure of (3R)-1-Isopropylpyrrolidin-3-amine.

Synthesis and Characterization

The synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is most efficiently achieved through a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The synthetic strategy involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an amine or azide, and subsequent N-alkylation. A common and direct approach is the reductive amination of (3R)-3-aminopyrrolidine with acetone.

Synthetic Protocol: Reductive Amination

This protocol details the synthesis of (3R)-1-Isopropylpyrrolidin-3-amine from (3R)-3-aminopyrrolidine dihydrochloride.

Step 1: Free Base Generation (3R)-3-aminopyrrolidine dihydrochloride is neutralized to its free base form using a suitable base, such as sodium hydroxide or triethylamine, in an appropriate solvent like methanol or dichloromethane.

Step 2: Reductive Amination The free base of (3R)-3-aminopyrrolidine is then subjected to reductive amination with acetone. This one-pot reaction involves the in-situ formation of an imine intermediate, which is subsequently reduced to the secondary amine.[3][4][5] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[4]

Detailed Experimental Protocol:

-

To a stirred solution of (3R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.

-

Add acetone (1.5 eq) to the reaction mixture and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (3R)-1-Isopropylpyrrolidin-3-amine.

Figure 2: Synthetic workflow for (3R)-1-Isopropylpyrrolidin-3-amine.

Spectroscopic Characterization

The structural confirmation of (3R)-1-Isopropylpyrrolidin-3-amine is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as multiplets for the pyrrolidine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons of the isopropyl group and the carbons of the pyrrolidine ring will have characteristic chemical shifts.[8]

-

Mass Spectrometry: The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M+) at m/z 128. A key fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10][11] For (3R)-1-Isopropylpyrrolidin-3-amine, this would lead to characteristic fragment ions.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to isopropyl (doublet, septet) and pyrrolidine ring protons (multiplets). |

| ¹³C NMR | Seven distinct carbon signals. |

| MS (EI) | Molecular ion (M+) at m/z = 128. Characteristic α-cleavage fragmentation. |

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its non-planar, three-dimensional structure allows for better exploration of the chemical space compared to flat aromatic rings, which can lead to improved target binding and pharmacokinetic properties.[2]

Role as a Chiral Building Block

(3R)-1-Isopropylpyrrolidin-3-amine serves as a valuable chiral building block, providing a rigid scaffold with two points of diversity for further chemical elaboration. The primary amine at the 3-position can be readily functionalized through amide bond formation, sulfonylation, or further alkylation. The secondary amine within the pyrrolidine ring can also be modified, for instance, by acylation or participation in reductive amination with other carbonyl compounds.

Application in Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of drug discovery efforts, particularly in oncology and immunology. Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The substituted pyrrolidine motif can provide key hydrogen bonding interactions and hydrophobic contacts within the kinase active site.

While a specific marketed drug containing the (3R)-1-Isopropylpyrrolidin-3-amine fragment has not been identified, its structural features are highly relevant to the design of kinase inhibitors. For instance, the pyrrolopyrimidine core is a common feature in many Janus Kinase (JAK) inhibitors.[12] The (3R)-1-Isopropylpyrrolidin-3-amine moiety can be envisioned as a substituent on such a core, where the primary amine can be used for attachment, and the isopropyl group can occupy a hydrophobic pocket in the kinase domain.

Figure 3: Conceptual design of a kinase inhibitor.

Conclusion

(3R)-1-Isopropylpyrrolidin-3-amine is a strategically important chiral building block for medicinal chemistry. Its well-defined stereochemistry and versatile functional groups allow for the creation of diverse and complex molecules with favorable three-dimensional characteristics. The synthetic accessibility of this compound, coupled with the proven importance of the pyrrolidine scaffold in drug discovery, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of this building block in lead optimization campaigns is warranted to fully exploit its potential in generating next-generation drug candidates.

References

- BenchChem. (2025). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.

- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Mass Spectrometry: Fragment

- Google Patents. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).

- Google Patents. (n.d.).

- mass spectra - fragmentation p

- Google Patents. (n.d.).

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). Enamine.

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Application Note – Reductive Amin

- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.

- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Reductive Amination: A Remarkable Experiment for the Organic Labor

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- PubChem. (n.d.).

- Enamine. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2022, July 3). 6.

- European Patent Office. (2010, October 1).

- ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.

- SciSpace. (2017, February 24).

- RSC Publishing. (n.d.).

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gctlc.org [gctlc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Role of (3R)-1-Isopropylpyrrolidin-3-amine as a chiral building block

An In-Depth Technical Guide to (3R)-1-Isopropylpyrrolidin-3-amine as a Chiral Building Block

Authored by: A Senior Application Scientist

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in modern drug design.[3] Within the vast library of pyrrolidinic structures, (3R)-1-Isopropylpyrrolidin-3-amine emerges as a particularly valuable chiral building block. This guide provides an in-depth technical analysis of its synthesis, properties, and strategic applications. We will explore the causality behind its use in constructing complex chiral molecules, provide validated experimental protocols, and illustrate its role in accessing novel chemical matter for drug discovery and development professionals.

The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex molecules.[][6] Their use is paramount in pharmaceutical development because the biological targets in the human body—proteins, enzymes, and nucleic acids—are themselves chiral.[7][8] Consequently, the stereochemistry of a drug molecule dictates its interaction with its target, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[7]

The pyrrolidine scaffold is one of the most common saturated nitrogen heterocycles found in active pharmaceutical ingredients (APIs).[1] Its prevalence stems from several key features:

-

Structural Rigidity and 3D Conformation: The five-membered ring has a "pseudorotational" character, allowing it to adopt various envelope and twisted conformations. This pre-organized, three-dimensional structure is ideal for precise positioning of functional groups to interact with biological targets.[3]

-

Improved Physicochemical Properties: As a saturated heterocycle, it often imparts greater aqueous solubility and improved metabolic stability compared to flat, aromatic rings.

-

Synthetic Versatility: The nitrogen atom provides a convenient handle for functionalization, influencing the molecule's basicity and allowing for the introduction of diverse substituents.

(3R)-1-Isopropylpyrrolidin-3-amine embodies these advantages, offering a pre-defined stereocenter at the C3 position and two distinct nitrogen atoms for orthogonal chemical manipulation.

Synthesis and Characterization

The efficient and stereocontrolled synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is critical for its utility as a building block. While multiple strategies exist, a common and scalable approach involves the N-alkylation of a protected (3R)-aminopyrrolidine precursor, which can be sourced via resolution or from the chiral pool.

Recommended Synthetic Pathway: Reductive Amination

A robust method for preparing the title compound is the reductive amination of (3R)-3-aminopyrrolidine with acetone. This approach is efficient, uses readily available reagents, and is amenable to scale-up. The precursor, (3R)-3-aminopyrrolidine, can be obtained through the resolution of the racemate using a chiral acid like D-(-)-tartaric acid.[9]

Caption: Synthetic route to (3R)-1-Isopropylpyrrolidin-3-amine via chiral resolution and reductive amination.

Detailed Experimental Protocol: Synthesis

Step 1: Resolution of (3RS)-3-Aminopyrrolidine [9]

-

Dissolve D-(-)-tartaric acid (1.0 eq) in a minimal amount of a water/methanol (1:4 v/v) mixture with gentle heating.

-

To this solution, slowly add (3RS)-3-aminopyrrolidine (1.05 eq). An exothermic reaction will occur.

-

Stir the mixture and then add additional methanol to facilitate precipitation.

-

Allow the mixture to stand at 0–5 °C overnight to crystallize the (3R)-3-aminopyrrolidine D(-)-tartrate salt.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Self-Validation: The optical purity of the salt can be improved by repeated recrystallization from a water/methanol mixture. The final enantiomeric excess should be determined after liberating the free amine.

-

To obtain the free amine, dissolve the tartrate salt in water and basify to pH >12 with 2M NaOH. Extract the free (3R)-3-aminopyrrolidine into a suitable organic solvent (e.g., dichloromethane), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: N-Isopropylation via Reductive Amination [10]

-

Dissolve (3R)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Add acetone (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the intermediate imine/enamine.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3R)-1-Isopropylpyrrolidin-3-amine.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | (3R)-1-Isopropylpyrrolidin-3-amine | [11] |

| CAS Number | 935534-43-3 | [11] |

| Molecular Formula | C₇H₁₆N₂ | [11] |

| Molecular Weight | 128.22 g/mol | [11] |

| Appearance | Colorless to pale yellow oil (predicted) | |

| Purity | >97% (typical) | [11] |

| Boiling Point | ~170-180 °C (predicted) |

Expected Spectroscopic Signatures:

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the isopropyl methyls (doublet, ~1.0-1.1 ppm), isopropyl methine (septet, ~2.7-2.9 ppm), pyrrolidine ring protons (multiplets, ~1.5-3.0 ppm), and the primary amine protons (broad singlet, ~1.4 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Signals for the isopropyl methyl carbons (~18-20 ppm), isopropyl methine carbon (~55-57 ppm), and four distinct signals for the pyrrolidine ring carbons.

-

IR (neat, cm⁻¹): Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).

Core Applications in Medicinal Chemistry

The utility of (3R)-1-Isopropylpyrrolidin-3-amine lies in its ability to serve as a versatile scaffold. The primary amine at C3 is a potent nucleophile, ideal for forming amides, sulfonamides, or undergoing further alkylation, while the N-isopropyl group provides steric influence and modulates lipophilicity.

Rationale for Use: Causality in Molecular Design

-

Stereochemical Control: The pre-defined (R)-stereocenter at C3 directly translates into the final molecule, avoiding costly and often low-yielding chiral separations or asymmetric syntheses at later stages. This stereocenter dictates the vectoral projection of the amine substituent, which is critical for precise interaction with chiral enzyme active sites or receptor binding pockets.

-

The N-Isopropyl Group: This group is not merely a placeholder. It provides moderate steric bulk that can shield one face of the pyrrolidine ring, influencing the conformational preference and potentially enhancing binding affinity by filling a hydrophobic pocket in a protein target. It also increases the basicity of the ring nitrogen compared to an N-H variant, which can be crucial for salt formation and pharmacokinetic properties.

-

Differential Reactivity: The molecule contains a primary amine (C3) and a tertiary amine (N1). The primary amine is significantly more nucleophilic and less sterically hindered, allowing for selective functionalization. This orthogonality is a key asset for building molecular complexity.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as those targeting Janus kinases (JAKs) or Phosphoinositide 3-kinases (PI3Ks), utilize substituted heterocyclic amine cores.[12][13] (3R)-1-Isopropylpyrrolidin-3-amine is an excellent starting point for such molecules. A common synthetic operation is the formation of an amide bond with a heterocyclic carboxylic acid.

Caption: Workflow for using the building block in the synthesis of a potential kinase inhibitor scaffold.

Detailed Experimental Protocol: Amide Coupling

-

To a solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of (3R)-1-Isopropylpyrrolidin-3-amine (1.05 eq) in the same solvent to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting materials and the appearance of a new product peak with the expected mass-to-charge ratio (m/z) confirms the reaction's progress.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography or preparative HPLC to yield the final product.

-

Final Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric purity should be confirmed using a suitable chiral HPLC method to ensure no racemization occurred.

Conclusion

(3R)-1-Isopropylpyrrolidin-3-amine is a high-value chiral building block that provides an efficient and stereochemically defined entry point into a medicinally relevant region of chemical space. Its synthesis is straightforward, and its dual amine functionalities offer a platform for controlled, sequential elaboration. By leveraging its inherent chirality and conformational properties, researchers and drug development professionals can accelerate the synthesis of complex molecular targets, reduce reliance on late-stage resolutions, and ultimately streamline the path to novel therapeutic agents. The logical application of this building block, grounded in an understanding of its structure-property relationships, is a powerful strategy in the pursuit of next-generation pharmaceuticals.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Denmark, S. E., & Beutner, G. L. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.

-

List, B., & Bolshakov, O. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available from: [Link]

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Kotha, S., & Meshram, M. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

- Krasavin, M., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

-

Wang, Y., et al. (2018, January 5). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. Available from: [Link]

- Fluorochem. (n.d.). Chiral Building Blocks.

-

Shah, S. A., et al. (2022, May 20). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available from: [Link]

- Enamine. (n.d.). Chiral Building Blocks Selection.

-

Taylor, M. S., & Jacobsen, E. N. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available from: [Link]

-

Obradors, C., et al. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available from: [Link]

-

Liu, Y., & Wang, W. (2019, September 19). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. Available from: [Link]

-

Francos, J., & Iglesias-Sigüenza, J. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. Available from: [Link]

-

Li Petri, G., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of (3R)-3-aminopyrrolidine D(-)-tartrate. Available from: [Link]

-

Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]

- Sumitomo Chemical Company, Limited. (n.d.). Process for producing 1H-3-aminopyrrolidine and derivatives thereof. Google Patents.

-

Barladeanu, F., et al. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available from: [Link]

-

Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available from: [Link]

-

PubChemLite. (n.d.). (3r)-1-(3-aminopropyl)pyrrolidin-3-ol. Available from: [Link]

-

Wang, W., et al. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. ACS Publications. Available from: [Link]

- F. Hoffmann-La Roche AG. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

Zhang, L., et al. (2011, April 15). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Available from: [Link]

-

Benaglia, M., et al. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

-

Mykhailiuk, P. K., et al. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available from: [Link]

-

Alchem.Pharmtech. (n.d.). (R)-N-Isopropylpyrrolidin-3-amine. Available from: [Link]

-

Grishina, M. A., et al. (2023, March 10). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. MDPI. Available from: [Link]

-

Zhang, Z., et al. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

-

US EPA. (n.d.). (3S)-1-Methylpyrrolidin-3-amine Properties. Available from: [Link]

-

ResearchGate. (2008, October). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Available from: [Link]

-

Al-Khalaf, A. A., et al. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 8. Chiral Building Blocks Selection - Enamine [enamine.net]

- 9. prepchem.com [prepchem.com]

- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]

- 11. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (3R) and (3S)-1-Isopropylpyrrolidin-3-amine isomers

The following technical guide details the structural, synthetic, and pharmacological distinctions between the (3R) and (3S) isomers of 1-Isopropylpyrrolidin-3-amine.

Executive Summary

1-Isopropylpyrrolidin-3-amine is a diamine scaffold frequently utilized in the synthesis of G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors.[1] The molecule features a single chiral center at the C3 position of the pyrrolidine ring.

While the physicochemical properties (boiling point, solubility, pKa) of the enantiomers are identical in an achiral environment, their biological activities differ drastically due to the spatial orientation of the primary amine. This guide analyzes these differences, providing validated synthetic protocols and pharmacological case studies (specifically CCR2 antagonists) to demonstrate why stereochemical purity is non-negotiable in drug development.

Structural & Stereochemical Fundamentals

The core difference lies in the spatial arrangement of the primary amine group (

-

(3R)-Isomer: The amine group projects away from the observer (dashed wedge) when the N1-isopropyl group is oriented for lowest steric strain, typically adhering to Cahn-Ingold-Prelog (CIP) priority rules where

.[1] -

(3S)-Isomer: The amine group projects towards the observer (solid wedge).[1]

Identification Data

| Feature | (3R)-1-Isopropylpyrrolidin-3-amine | (3S)-1-Isopropylpyrrolidin-3-amine |

| CAS Number | 935534-43-3 | 116183-84-7 (Generic/Salt var.)* |

| Molecular Formula | ||

| Molecular Weight | 128.22 g/mol | 128.22 g/mol |

| Chirality | Rectus (Right/Clockwise) | Sinister (Left/Counter-Clockwise) |

| Key Precursor | (3R)-3-Aminopyrrolidine | (3S)-3-Aminopyrrolidine |

*Note: CAS numbers for specific salt forms (e.g., dihydrochloride) may vary. Always verify the specific salt stoichiometry.

Synthetic Pathways: Retention of Stereochemistry

The most robust method to access these isomers with high enantiomeric excess (

Protocol: Reductive Alkylation of Chiral 3-Aminopyrrolidine

Objective: Synthesize (3R)-1-isopropylpyrrolidin-3-amine from (3R)-3-aminopyrrolidine dihydrochloride.

Reagents:

-

Substrate: (3R)-3-Aminopyrrolidine (2HCl salt)[1]

-

Carbonyl Source: Acetone (Excess)[1]

-

Reductant: Sodium Triacetoxyborohydride (

)[1][2] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Base: Triethylamine (

)[1]

Step-by-Step Methodology:

-

Free Base Formation (In-situ): Suspend (3R)-3-aminopyrrolidine·2HCl (1.0 eq) in DCM. Add

(2.2 eq) dropwise at 0°C to liberate the amine. Stir for 30 min. -

Imine Formation: Add Acetone (3.0 eq) to the mixture. The N1 nitrogen is more nucleophilic than the C3 amine due to steric accessibility and pKa differences, favoring alkylation at N1 if stoichiometry is controlled, but protection of C3 is recommended for high purity. Correction: For direct alkylation without protection, the secondary amine (N1) is significantly more nucleophilic than the primary amine (C3) under reductive amination conditions, allowing selective N1-alkylation.

-

Reduction: Add

(1.5 eq) portion-wise. The mild nature of this reductant prevents over-alkylation. -

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry organic layer over

. Concentrate in vacuo. If necessary, purify via distillation or amine-functionalized silica chromatography.

Synthetic Workflow Visualization

Caption: Selective N1-alkylation via reductive amination preserves the C3 stereocenter.

Pharmacological Significance: The CCR2 Case Study

The distinction between (3R) and (3S) is not merely academic; it determines drug efficacy. A prime example is found in the development of CCR2 (C-C chemokine receptor type 2) antagonists , used for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

Structure-Activity Relationship (SAR)

In the development of antagonists like INCB3284 and PF-4136309 , the pyrrolidine amine moiety interacts with specific residues (often Glutamic Acid, Glu291) in the receptor binding pocket.[1]

-

The (3R) Advantage: In many CCR2 antagonist scaffolds, the (3R)-isomer positions the ammonium cation (formed at physiological pH) to form an optimal salt bridge with the receptor's anionic residues.[1]

-

The (3S) Mismatch: The (3S)-isomer directs the charged amine vector away from the binding pocket, often resulting in a 10-fold to 100-fold loss in potency (

).[1]

Data Comparison (Representative SAR Data):

| Compound Variant | Configuration | CCR2 Binding

Receptor Interaction Logic

Caption: Mechanistic divergence of enantiomers within the CCR2 binding pocket.

Analytical Characterization

Distinguishing these isomers requires chiral-specific techniques. Standard NMR will not differentiate them without a chiral shift reagent.

Recommended Method: Chiral HPLC[6]

-

Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (or Refractive Index for non-chromophores).

-

Expected Result: The enantiomers will display distinct retention times (

).

Optical Rotation[1][5]

-

(3R)-Isomer: Typically exhibits positive rotation

in methanol.[1] -

(3S)-Isomer: Typically exhibits negative rotation

in methanol.[1] -

Note: Specific rotation

is concentration and solvent dependent. Always compare against a certified standard.

Safety & Handling

Both isomers are corrosive amines and must be handled with strict safety protocols.

-

Hazards: Skin corrosion (Category 1B), Serious eye damage (Category 1).[3]

-

PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (reaction with atmospheric

).

References

-

AChemBlock. (2025). (3R)-1-(propan-2-yl)pyrrolidin-3-amine Product Data and CAS 935534-43-3 Verification. Retrieved from

-

Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Retrieved from

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 3).

-

Junker, A., et al. (2015).[4] Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. Organic & Biomolecular Chemistry. Retrieved from

-

Fisher Scientific. (2016). Safety Data Sheet: N-(3-Aminopropyl)pyrrolidin-2-one (Analogous Safety Data). Retrieved from

Sources

Patent Landscape & Technical Guide: (3R)-1-Isopropylpyrrolidin-3-amine Derivatives

[1]

Executive Summary: The Strategic Value of the Moiety

The (3R)-1-Isopropylpyrrolidin-3-amine moiety (CAS Reg.[1] No. generic for racemate: 42466-96-0; specific enantiomer often custom synthesized) represents a high-value chiral building block in modern medicinal chemistry.[1] Its structural rigidity (pyrrolidine core), basicity (secondary amine), and lipophilicity (isopropyl group) make it an ideal scaffold for:[1]

-

Bioisosteric Replacement: Mimicking the spatial arrangement of tropane (8-azabicyclo[3.2.1]octane) or piperidine rings to improve metabolic stability or reduce molecular weight.[1]

-

Solubility Enhancement: The ionizable amine and isopropyl group balance hydrophilicity/lipophilicity (LogD) profiles.[1]

-

Chiral Recognition: The (3R)-configuration often dictates binding affinity in chiral pockets of GPCRs (e.g., CCR5) and Kinases (e.g., JAK, HSP90).[1]

This guide analyzes the patent landscape, synthetic routes, and therapeutic applications of drugs and clinical candidates utilizing this specific pharmacophore.[1]

Patent Landscape Analysis

The patent landscape for (3R)-1-Isopropylpyrrolidin-3-amine is defined by its role as a key intermediate rather than a standalone drug.[1] It appears prominently in the IP portfolios of major pharmaceutical entities targeting oncology and immunology.[1]

Key Patent Families & Assignees[1]

| Assignee | Primary Therapeutic Area | Key Patent / Publication | Application Context |

| Exelixis, Inc. | Oncology (HSP90 Inhibitors) | US 8,012,956 ; WO 2009/055077 | Use of (R)-1-isopropylpyrrolidin-3-amine as a core reagent for synthesizing tropane-bioisostere HSP90 inhibitors (e.g., analogs of XL888 ).[1] |

| Pfizer Inc. | Immunology (JAK/TyK2) | US 9,035,074 ; WO 2015/083028 | Synthesis of pyrrolidine analogs related to Ritlecitinib (PF-06651600) and Abrocitinib precursors.[1] |

| Nippon Soda / AstraZeneca | Virology (CCR5 Antagonists) | WO 2005/095380 | Imidazopyridine-substituted pyrrolidine derivatives for HIV treatment (CCR5 antagonism).[1] |

| NeuroSearch A/S | CNS (Monoamine Transporters) | WO 2006/075004 | 3-substituted pyrrolidine derivatives for modulating dopamine/serotonin transporters.[1] |

Intellectual Property Trends[1]

-

Bioisosterism Claims: Patents often claim the pyrrolidine moiety as a "Markush group" alternative to piperidine (6-membered) or azetidine (4-membered) rings.[1] For instance, in the development of JAK3 inhibitors (like Ritlecitinib), the pyrrolidine analogs are frequently claimed to protect the chemical space around the lead piperidine candidate.[1]

-

Chiral Resolution Patents: Specific process patents exist for the enantioselective synthesis of the (3R)-isomer, highlighting the biological necessity of the R-configuration over the S-isomer for target binding.[1]

Medicinal Chemistry & Pharmacology

Structural Activity Relationship (SAR)

The (3R)-1-Isopropylpyrrolidin-3-amine moiety contributes three critical features to a drug molecule:

-

Conformational Restriction: The 5-membered ring restricts the flexibility of the amine side chain, reducing the entropic penalty upon binding to the receptor.[1]

-

Cationic Interaction: The secondary amine (at C3, after coupling) or the tertiary amine (at N1) can form salt bridges with aspartate/glutamate residues in the binding pocket (e.g., Asp93 in HSP90).[1]

-

Lipophilic Filling: The N-isopropyl group fits into small hydrophobic sub-pockets, improving potency compared to methyl or ethyl analogs.[1]